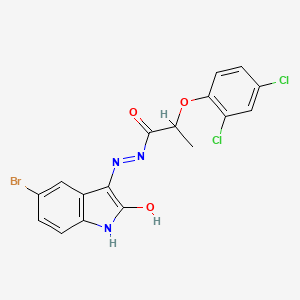

![molecular formula C8H18Cl2N2 B2834106 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride CAS No. 2173992-28-2](/img/structure/B2834106.png)

3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

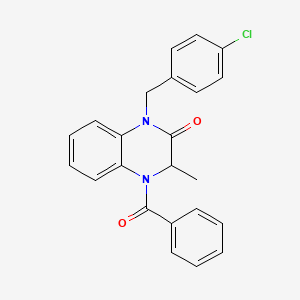

“3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride” is a chemical compound with the molecular formula C₈H₁₈Cl₂N₂ . It has a molecular weight of 212.08 . This compound is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2.2ClH/c1-10-4-6-2-3-7(5-10)8(6)9;;/h6-8H,2-5,9H2,1H3;2*1H . The structure is also available as a 2D Mol file or as a computed 3D SD file .The IUPAC name is (1R,5S)-3-methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride .

Scientific Research Applications

Neurokinin-1 (NK1) Receptor Antagonism : Research has identified compounds structurally similar to 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride as potent antagonists of the NK1 receptor. These antagonists, such as CP-96,345, have shown effectiveness in inhibiting substance P-induced physiological responses, indicating potential applications in studying the role of substance P in diseases (Snider et al., 1991).

Development of Alzheimer's Disease Drugs : In the quest to find effective drugs for Alzheimer's disease, derivatives of the azabicyclo[3.3.0]octane ring, which is a characteristic cyclic amine similar to this compound, have been synthesized and evaluated. Some of these compounds have demonstrated significant muscarinic activity, indicating their potential use in Alzheimer's therapy (Suzuki et al., 1999).

Efficient Synthesis and Receptor Affinity : The efficient synthesis of azabicyclic compounds, including those structurally related to this compound, has been achieved. These synthesized compounds have been evaluated for their affinity at dopamine D2 and serotonin 5-HT2A receptors, suggesting their potential in neuropharmacological research (Singh et al., 2007).

Synthesis for Neurological Applications : Compounds containing the 8-azabicyclo[3.2.1]octane fragment, such as those related to this compound, have been synthesized for potential use in treating neurological conditions like Parkinson's disease (Vlasova et al., 2006).

Potential as an Anti-Influenza Virus Agent : Research has shown that tricyclic compounds with a unique amine moiety, similar to this compound, exhibit potent anti-influenza A virus activity. This highlights the potential of these compounds in the development of novel anti-influenza virus agents for humans (Oka et al., 2001).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which have a wide array of biological activities.

Biochemical Pathways

Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to interact with various biochemical pathways .

Result of Action

properties

IUPAC Name |

3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-10-4-6-2-3-7(5-10)8(6)9;;/h6-8H,2-5,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLNSVWHCSMVCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC(C1)C2N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

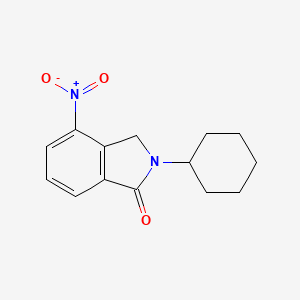

![Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2834027.png)

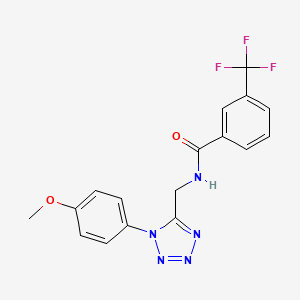

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2834028.png)

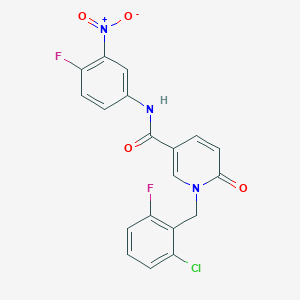

![7-(3,4-Dihydro-1H-isochromene-6-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2834030.png)

![(2E)-2-[(4-chlorophenyl)formamido]-3-(furan-2-yl)-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2834033.png)

![2-chloro-N-[4-[4-[(2-chloro-5-nitrobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-5-nitrobenzamide](/img/structure/B2834041.png)

![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2834044.png)